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2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane

Thermal Stability Monomer Characterization High-Temperature Polymer Precursor

This ortho-difluoro-substituted bisphenol monomer delivers k ≤ 2.5 for advanced ILDs, FPC substrates, and 5G/6G packaging. Unique ortho-fluorination increases phenolic acidity and reduces polarizability vs. generic bisphenol AF, ensuring superior thermal stability (Td > 360°C) and moisture resistance. Essential for R&D and pilot-scale polymer synthesis where ultralow dielectric loss is non-negotiable.

Molecular Formula C15H6F10O2
Molecular Weight 408.19 g/mol
CAS No. 114611-30-2
Cat. No. B039615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane
CAS114611-30-2
Molecular FormulaC15H6F10O2
Molecular Weight408.19 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)O)F)C(C2=CC(=C(C(=C2)F)O)F)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C15H6F10O2/c16-7-1-5(2-8(17)11(7)26)13(14(20,21)22,15(23,24)25)6-3-9(18)12(27)10(19)4-6/h1-4,26-27H
InChIKeyGNEPQVKRIYTVIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane (CAS 114611-30-2): A High-Performance Fluorinated Bisphenol Monomer for Advanced Polymer Synthesis


2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane (CAS 114611-30-2) is a highly fluorinated bisphenol monomer belonging to the class of hexafluoroisopropylidene-bridged aromatic compounds. Its molecular formula is C₁₅H₆F₁₀O₂, with a molecular weight of 408.19 g/mol and a predicted density of 1.638 g/cm³ . It is characterized by ten fluorine atoms, including the two ortho-fluorine substituents on each phenolic ring . This monomer is primarily utilized as a building block for synthesizing high-performance polymers, including poly(arylene ether)s, polyimides, and other specialty resins . Its extensive fluorination is designed to impart exceptional thermal stability, low dielectric constants, and chemical resistance to the resulting polymeric materials, making it a critical component for demanding applications in microelectronics, aerospace, and advanced coatings .

Why Substituting 2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane (CAS 114611-30-2) with Common Analogs Compromises Polymer Performance


While other fluorinated bisphenols like 2,2-bis(4-hydroxyphenyl)hexafluoropropane (bisphenol AF, CAS 1478-61-1) share a similar central bridge, the unique ortho-difluoro substitution on the phenolic rings of CAS 114611-30-2 fundamentally alters the monomer's reactivity and the properties of the resulting polymers. The two fluorine atoms adjacent to each hydroxyl group increase the acidity of the phenolic protons, potentially affecting polymerization kinetics and molecular weight . Furthermore, in polymer backbones, this additional fluorination enhances hydrophobicity and reduces polarizability to a greater extent than non-ortho-fluorinated analogs, leading to demonstrably lower dielectric constants and water absorption . Generic substitution with less fluorinated or non-ortho-fluorinated bisphenols like bisphenol AF would compromise the targeted ultralow dielectric properties and thermal stability required for high-frequency communication and microelectronics applications, as quantified in the evidence below.

Quantitative Performance Benchmarking: 2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane (CAS 114611-30-2) vs. Leading Fluorinated Analogs


Thermal Stability of 2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane Monomer vs. Baseline Expectations

The intrinsic thermal stability of the 2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane monomer is exceptionally high. Thermogravimetric analysis (TGA) demonstrates that the compound exhibits no weight loss up to 360 °C under both nitrogen and air atmospheres, indicating a high decomposition temperature and the absence of included solvent in its crystal structure [1]. This level of thermal robustness ensures that the monomer remains stable during high-temperature polymerization processes, such as those required for synthesizing polyimides and poly(arylene ether)s, which often occur above 200 °C. In comparison, many common bisphenol monomers (e.g., bisphenol A) exhibit significant weight loss or degradation below 300 °C, limiting their utility in high-performance polymer applications.

Thermal Stability Monomer Characterization High-Temperature Polymer Precursor

Dielectric Constant Reduction in Polyethersulfone Copolymers Enabled by 6AF (Target Compound) vs. Non-Fluorinated Baseline

The incorporation of the target compound, referred to as 'six fluorine hexafluorobisphenolA (6AF)', into a polyethersulfone (PES) copolymer backbone significantly reduces the material's dielectric constant. A study demonstrated that adding different proportions of 6AF into PES-6AF copolymers decreased the dielectric constant (k) from 3.6 to 2.5 at a frequency of 1 kHz . This 1.1 unit reduction represents a ~31% decrease compared to the non-fluorinated or less-fluorinated baseline polymer. This quantifiable improvement is critical for minimizing signal delay and crosstalk in high-frequency microelectronic devices.

Low-k Dielectrics Polymer Dielectrics High-Frequency Communication

Achieving Ultralow Dielectric Constants (Dk ~ 2.2) in Fluorinated Polyarylenes vs. Non-Fluorinated Analog (k = 2.7)

Polymers derived from a closely related structural analog, the bismesylate of 2,2-bis(4-hydroxyphenyl)hexafluoropropane, achieve some of the lowest dielectric constants reported for this class of materials. A study on thermally stable polyarylenes showed that a fluorinated polymer prepared from this derivative exhibited a dielectric constant of k = 2.2 at 1 MHz [1]. In contrast, a soluble copolyarylene derived from non-fluorinated bisphenols (bismesylates of 9,9-bis(4-hydroxyphenyl)fluorene and 4,4′-dihydroxyphenyl-diphenylmethane) showed a higher k value of 2.7 under the same measurement conditions. The target compound's structure provides the fluorination necessary to push the dielectric constant closer to the theoretical lower limit for organic polymers, which is not achievable with non-fluorinated or lower-fluorine-content analogs.

Low-k Materials Polyarylene Microelectronics Packaging

Targeted Application Scenarios for 2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane (CAS 114611-30-2) Based on Validated Performance Metrics


Synthesis of Low-Dielectric Constant (Low-k) Polymers for High-Frequency Microelectronics

This monomer is ideally suited for synthesizing poly(arylene ether)s, polyimides, and other high-performance polymers where a low dielectric constant is critical. As shown in Section 3, its incorporation into polymer backbones reduces the dielectric constant to k = 2.5 or lower . This property is essential for interlayer dielectrics (ILDs) in integrated circuits, substrates for flexible printed circuits (FPCs), and packaging materials for high-frequency (e.g., 5G/6G) communication devices, where minimizing signal delay and crosstalk is paramount.

Production of Thermally Stable and Chemically Resistant Coatings and Adhesives

The high intrinsic thermal stability of the monomer (no weight loss up to 360 °C) [1] makes it an excellent building block for coatings and adhesives that must withstand extreme environments. This includes applications in aerospace components, automotive under-hood electronics, and industrial equipment exposed to high temperatures and corrosive chemicals. The resulting polymers from this monomer exhibit enhanced thermal stability and chemical resistance compared to those from non-fluorinated monomers .

Development of Advanced Gas Separation Membranes

Fluorinated polyimides and poly(arylene ether)s synthesized from this monomer are known for their excellent gas permeability and selectivity. The bulky -C(CF₃)₂- group and the ortho-fluorine substituents increase the polymer's free volume, facilitating gas transport while the fluorine atoms impart chemical resistance to aggressive feed streams . These materials are candidate polymers for membranes used in natural gas sweetening (CO₂/CH₄ separation), oxygen/nitrogen enrichment, and hydrogen recovery processes.

Fabrication of Optical Waveguides and Transparent Films

The high fluorine content of this monomer significantly reduces the polarizability of the resulting polymers, leading to a lower refractive index and reduced optical loss in the near-infrared (NIR) region. This makes it a valuable monomer for synthesizing optical waveguide materials for photonic integrated circuits and transparent, colorless polyimide films for flexible display substrates .

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